molecular formula C7H5FN2O4 B027324 5-Fluoro-2-methyl-1,3-dinitrobenzene CAS No. 102735-88-6

5-Fluoro-2-methyl-1,3-dinitrobenzene

Cat. No. B027324
CAS RN: 102735-88-6
M. Wt: 200.12 g/mol
InChI Key: GLIDVOGSKCTART-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorodinitrobenzene compounds involves reactions with a variety of NH-heteroaromatic compounds to yield N-2,4-dinitrophenyl derivatives or charge-transfer complexes with indoles and pyrenes, indicating a general approach that may apply to the synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene (Wilshire, 1966).

Molecular Structure Analysis

For compounds similar to this compound, crystallography and spectroscopy (NMR, IR) play crucial roles in confirming their structure. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed through X-ray crystallography, demonstrating the potential approaches for analyzing the molecular structure of this compound (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Properties

The reactivity of fluorodinitrobenzene compounds with NH-heterocyclic compounds and amino acids underlines their utility in forming derivatives and complexes. Such reactions are indicative of the broader chemical behavior expected from this compound, offering insights into its potential chemical reactions and properties (Wilshire, 1966).

Physical Properties Analysis

Investigations into similar fluorinated dinitrobenzenes reveal critical information about their physical properties, such as thermal stability and sensitivity to mechanical stimuli. These studies can guide the understanding of the physical properties of this compound, including its potential as a thermally stable compound with specific detonation characteristics (Zhang et al., 2019).

Chemical Properties Analysis

The interaction of fluorodinitrobenzenes with other compounds, particularly in the context of forming stable derivatives and complexes, highlights the chemical versatility of these compounds. This aspect is crucial for understanding the reactivity and potential applications of this compound in various chemical reactions (Wilshire, 1966).

Scientific Research Applications

Arylation of Uracil Derivatives

A study by Gondela and Walczak (2006) explores the use of nitrophenyl derivatives, including compounds structurally related to 5-Fluoro-2-methyl-1,3-dinitrobenzene, in the direct arylation of uracil and its derivatives. This process yields uracil derivatives that possess biological activities and are used in therapy as antiviral and antineoplastic agents, showcasing the compound's relevance in medicinal chemistry and pharmaceutical research Gondela & Walczak, 2006.

Amination of Dinitrobenzenes

Szpakiewicz and Grzegożek (2004) investigated the dehydroamination of 1,3-dinitrobenzene and its derivatives in a potassium permanganate solution, demonstrating the chemical transformations that such compounds can undergo. This study provides insights into the chemical behavior of nitrobenzene derivatives under specific conditions, contributing to the field of organic synthesis Szpakiewicz & Grzegożek, 2004.

Development of Explosives

Zhang et al. (2019) reported on the synthesis of thermally stable explosives using 2-fluoro-1,3-diamino-4,6-dinitrobenzene and related compounds. Their research highlights the application of fluoro-dinitrobenzene derivatives in designing explosives with outstanding detonation properties, demonstrating the compound's utility in materials science Zhang et al., 2019.

Synthesis of Antitumor Agents

Shijing (2013) focused on synthesizing intermediates for antitumor agents from 3,5-dinitro-1-trifluoromethylbenzene, illustrating the role of fluoro-dinitrobenzene derivatives in pharmaceutical synthesis. This study underscores the importance of such compounds in developing treatments for cancer Shijing, 2013.

Nucleophilic Aromatic Substitution Reactions

Roth et al. (2006) explored the functionalization of silica particles using fluoronitro-substituted aromatic compounds, including fluoro-dinitrobenzenes. Their work demonstrates the compound's application in materials chemistry, particularly in creating functional materials with specific properties Roth et al., 2006.

Safety and Hazards

The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-fluoro-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIDVOGSKCTART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594111
Record name 5-Fluoro-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102735-88-6
Record name 5-Fluoro-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming sulfuric acid (180 mL) is added dropwise to 4-fluoro-2-nitrotoluene (50.21 g) under an argon atmosphere. The internal temperature of the mixture is maintained at 0°-5° C. using an ice/sodium chloride bath. A preformed (ice bath) mixture of fuming nitric acid (30 mL) and fuming sulfuric acid (90 mL) is added dropwise to the previous solution over three hours. The reaction is then allowed to warm to room temperature. After stirring at room temperature for two hours, the mixture is poured slowly into ice and the products are extracted with methylene chloride (4×500 mL). The combined extracts are dried over magnesium sulfate, filtered and rotary evaporated. The crude mixture is filtered through a short pad of silica gel, using 10% ethyl acetate/hexane as solvent, then recrystallized from ethyl acetate/exane to afford 2,6-dinitro-4-fluorotoluene as a pale yellow solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50.21 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fuming sulphuric acid (105 mL) was added dropwise to 4-fluoro-1-methyl-2-nitrobenzene (30 g, 0.194 mol) at −5° C.˜0° C. and a mixture of fuming sulphuric acid (54 mL) and fuming nitric acid (18 mL) was added dropwise to it at −5° C.˜0° C. over the period of 3 h. After complete addition, the reaction mixture was stirred for 3 hours at ambient temperature. TLC showed complete conversion of starting material to the product. The reaction mixture was poured into ice and extracted with dichloromethane. The combined organic layers was washed with water (600 mL), sat. sodium bicarbonate (600 mL) and brine (600 mL). It was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the crude product, which was purified by silica gel column chromatography (PE:EA=20:1) to afford the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two

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